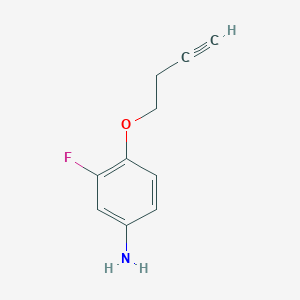

4-(But-3-yn-1-yloxy)-3-fluoroaniline

Description

Introduction to 4-(But-3-yn-1-yloxy)-3-fluoroaniline

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Synonyms

The compound is officially designated as 4-(But-3-yn-1-yloxy)-3-fluoroaniline according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name reflects the precise structural arrangement, where the butyne chain is connected through an ether linkage to the aromatic ring system. The nomenclature indicates the position of both the fluorine substituent at the 3-position and the alkyne-containing ether substituent at the 4-position relative to the amino group on the benzene ring. Chemical databases consistently reference this compound without significant variation in naming conventions, though some sources may present alternative representations of the same structural arrangement.

The compound maintains consistent identification across multiple chemical databases and research publications. Commercial suppliers including Biochemical Laboratory Development Pharmaceutical and ChemScene consistently utilize this standardized nomenclature in their product specifications and technical documentation. The systematic naming approach facilitates accurate identification and prevents confusion with similar structural analogs that may possess different substitution patterns or functional group arrangements.

Molecular Formula and Molecular Weight

The molecular formula of 4-(But-3-yn-1-yloxy)-3-fluoroaniline is established as C₁₀H₁₀FNO, corresponding to a molecular weight of 179.19 grams per mole. This composition reflects the presence of ten carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom within the molecular structure. The relatively compact molecular architecture contributes to the compound's utility in synthetic applications where molecular weight considerations are important for downstream transformations.

Computational analysis reveals additional molecular descriptors that characterize the compound's physical and chemical properties. The topological polar surface area measures 35.25 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithm of the partition coefficient measures 1.81, suggesting favorable lipophilicity for biological applications. These parameters provide essential information for predicting the compound's behavior in various chemical and biological systems.

Structural Features and Functional Groups

The molecular architecture of 4-(But-3-yn-1-yloxy)-3-fluoroaniline incorporates several distinct functional groups that contribute to its chemical reactivity and synthetic utility. The aniline moiety provides a primary amino group attached to an aromatic benzene ring, which serves as a nucleophilic center for various chemical transformations. The fluorine substituent at the 3-position introduces electron-withdrawing effects that modify the electronic properties of the aromatic system and influence reactivity patterns.

The alkyne functionality within the butynyloxy side chain represents a particularly significant structural feature. This terminal alkyne group enables participation in various coupling reactions, including copper-catalyzed azide-alkyne cycloaddition reactions commonly employed in click chemistry applications. The ether linkage connecting the alkyne-containing chain to the aromatic ring provides structural flexibility while maintaining chemical stability under typical reaction conditions.

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Primary Amine | Para to oxygen substituent | Nucleophilic reactivity center |

| Fluorine Substituent | Meta to amine group | Electron-withdrawing effects |

| Terminal Alkyne | End of butyl chain | Click chemistry applications |

| Ether Linkage | Connecting chain to ring | Structural flexibility |

The three-dimensional molecular geometry accommodates these functional groups in a manner that minimizes steric interactions while maximizing synthetic accessibility. Computational modeling indicates the presence of two hydrogen bond acceptors and one hydrogen bond donor, contributing to the compound's solubility profile and intermolecular interaction capabilities. The molecule possesses three rotatable bonds, providing conformational flexibility that may be important for biological target interactions.

Historical Context and Research Significance

The development of 4-(But-3-yn-1-yloxy)-3-fluoroaniline emerged from the broader context of fluorinated organic compound research, which has gained tremendous importance in pharmaceutical chemistry over recent decades. Fluorinated compounds have demonstrated enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties compared to their non-fluorinated analogs. The specific combination of fluorine substitution with alkyne functionality represents a strategic approach to creating versatile synthetic intermediates.

Research into alkyne-containing compounds has been particularly influenced by the advancement of click chemistry methodologies. The copper-catalyzed azide-alkyne cycloaddition reaction, recognized with the Nobel Prize in Chemistry in 2022, has revolutionized approaches to molecular assembly and drug discovery. The terminal alkyne functionality in 4-(But-3-yn-1-yloxy)-3-fluoroaniline positions it as a valuable building block for these transformations, enabling the rapid construction of complex molecular architectures through reliable and efficient coupling reactions.

The compound's relevance extends to current pharmaceutical development programs where fluorinated aniline derivatives serve as important structural motifs. Research has demonstrated that fluorinated compounds often exhibit improved drug-like properties, including enhanced binding selectivity and reduced off-target effects. The specific structural arrangement in 4-(But-3-yn-1-yloxy)-3-fluoroaniline provides opportunities for further derivatization while maintaining the beneficial properties associated with fluorine incorporation.

Contemporary synthetic methodology development has also contributed to the significance of this compound. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, have enabled efficient synthesis of fluorinated alkenes and alkynes from appropriately functionalized precursors. These methodological advances have facilitated access to compounds like 4-(But-3-yn-1-yloxy)-3-fluoroaniline and related structures, supporting their investigation in various research applications.

Scope and Objectives of the Research

Current research involving 4-(But-3-yn-1-yloxy)-3-fluoroaniline encompasses multiple areas of investigation, reflecting its versatility as a synthetic intermediate and potential pharmaceutical building block. Primary research objectives include the development of efficient synthetic routes for compound preparation, exploration of its reactivity in various chemical transformations, and evaluation of its potential as a precursor for biologically active molecules.

Synthetic methodology research focuses on optimizing reaction conditions for the compound's preparation and its subsequent transformation into more complex structures. Palladium-catalyzed reactions have emerged as particularly important tools for these investigations, enabling selective carbon-carbon and carbon-heteroatom bond formation under mild conditions. These studies aim to establish reliable protocols for incorporating the compound into larger synthetic sequences while maintaining functional group compatibility.

| Research Area | Primary Objectives | Key Methodologies |

|---|---|---|

| Synthetic Chemistry | Efficient preparation routes | Cross-coupling reactions |

| Click Chemistry | Triazole formation | Copper-catalyzed cycloaddition |

| Pharmaceutical Chemistry | Bioactive molecule synthesis | Structure-activity studies |

| Materials Science | Polymer incorporation | Polymerization reactions |

The compound's role in click chemistry applications represents another major research focus. Investigations aim to optimize reaction conditions for copper-catalyzed azide-alkyne cycloadditions and explore the properties of resulting triazole products. These studies contribute to broader efforts in chemical biology and drug discovery, where click chemistry enables rapid library synthesis and bioconjugation applications.

Pharmaceutical research applications investigate the compound's potential as a building block for drug-like molecules. The combination of fluorine substitution and alkyne functionality provides opportunities for creating compounds with enhanced biological properties and synthetic accessibility. Research in this area typically involves structure-activity relationship studies and the development of synthetic routes to biologically relevant targets.

Properties

IUPAC Name |

4-but-3-ynoxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h1,4-5,7H,3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUJNBQIVSFZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: Para-halogenated nitrobenzenes, such as chloro- or bromonitrobenzenes.

- Catalyst: Platinum on carbon (Pt/C) or palladium-based catalysts are preferred for their efficiency.

- Reaction Conditions:

- Temperature: 50°C to 100°C

- Pressure: 0.1 MPa to 5 MPa of hydrogen

- Time: 1 to 10 hours depending on substrate reactivity

Reaction Mechanism:

The process involves catalytic hydrogenation where the nitro group is reduced to an amino group, and under specific conditions, the para-halogen is replaced with fluorine via nucleophilic substitution facilitated by the hydrogen atmosphere and catalytic environment.

Data Table: Typical Reaction Conditions for Nitrobenzene Derivatives

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| Starting Material (g) | 600 | 60 kg | 0.086 mol | 60 kg |

| Catalyst | 1% Pt/C | 1% Pt/C | 1% Pt/C | 1% Pt/C |

| Catalyst amount | 2 g | 200 g | 150 g | 300 g |

| Reaction Temperature (°C) | 60-80 | 80 | 50 | 100 |

| Hydrogen Pressure (MPa) | 0.5-0.8 | 0.8 | 0.5-5 | 0.1 |

| Reaction Time (hours) | 5-8 | 8 | 10 | 1 |

| Yield (%) | 94-96 | 94-96 | ~94-95 | 95 |

Note: The process involves initial gas displacement with nitrogen, followed by hydrogen purging, and reaction under hydrogen atmosphere, leading to high-purity 4-fluoroaniline derivatives.

Catalytic Hydrogenation Using Platinum on Carbon (Pt/C) with Nitrobenzene Precursors

Method Overview:

This method emphasizes the use of platinum catalysts with nitrobenzenes substituted with halogens, especially focusing on the selective reduction of the nitro group and halogen exchange.

Procedure:

- Weigh the halonitrobenzene (e.g., chloro-4-fluoronitrobenzene).

- Load into a reactor with 1% Pt/C catalyst.

- Purge with nitrogen, then exchange with hydrogen.

- Maintain hydrogen pressure between 0.1 MPa and 0.8 MPa.

- Heat to 50–80°C and stir for 5–10 hours.

- Filter while hot, then purify by distillation or recrystallization.

Research Findings:

- Catalytic hydrogenation under mild conditions favors selective reduction of the nitro group.

- Fluorine substitution at the para position is achieved via nucleophilic substitution during or after reduction, facilitated by the catalytic environment.

Alternative Method: Nucleophilic Substitution Post-Reduction

Method Overview:

Post-reduction, halogen exchange (chlorine to fluorine) can be performed via nucleophilic substitution using sources such as potassium fluoride (KF) in polar aprotic solvents.

Key Steps:

- Reduce the nitrohalogenated benzene to the aniline derivative using catalytic hydrogenation.

- Subject the resulting amino compound to nucleophilic fluorination with KF in a suitable solvent (e.g., dimethylformamide, DMF).

- Reaction conditions: 80–120°C, 12–24 hours.

- Purify via chromatography or distillation.

Data Table: Nucleophilic Fluorination Parameters

| Parameter | Typical Value |

|---|---|

| Fluoride source | Potassium fluoride (KF) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120°C |

| Reaction time | 12–24 hours |

| Yield (%) | 70–85 |

Note: This method is advantageous for achieving high selectivity in fluorination but requires careful control to avoid side reactions.

Summary of Research Findings

| Method Type | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation of halonitrobenzenes | High efficiency, straightforward, scalable | Requires high-pressure hydrogen, catalyst handling | 94–96 |

| Nucleophilic fluorination post-reduction | High selectivity, high purity | Longer reaction times, need for specialized fluorinating agents | 70–85 |

| Direct fluorination of aromatic rings | Less common, risk of over-fluorination | Less control, possible side reactions | Variable |

Final Remarks

The preparation of 4-(But-3-yn-1-yloxy)-3-fluoroaniline is most reliably achieved through catalytic hydrogenation of suitable halonitrobenzene precursors, followed by nucleophilic fluorination if necessary. The choice of method depends on the desired purity, scale, and available equipment. The patent literature underscores the importance of catalyst selection, reaction conditions, and post-synthesis purification to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yloxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The but-3-yn-1-yloxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorine atom can be substituted by other nucleophiles.

- Oxidation and Reduction Reactions : It can undergo redox reactions to form different derivatives.

- Coupling Reactions : The but-3-yn-1-yloxy group can engage in coupling reactions to create more complex structures.

Medicinal Chemistry

4-(But-3-yn-1-yloxy)-3-fluoroaniline has been investigated for its potential pharmacological properties. Notably, it has shown promise as a precursor in drug development, particularly concerning neuroprotective agents targeting the Nurr1 transcription factor, which is relevant in neurodegenerative diseases .

Case Study: Nurr1 Agonism

A study highlighted the compound's role as a Nurr1 agonist, demonstrating enhanced potency compared to other analogs. This suggests potential applications in treating neurodegenerative conditions through modulation of neuroprotective pathways .

Material Science

In material science, 4-(But-3-yn-1-yloxy)-3-fluoroaniline is being explored for developing new materials with unique properties. Its ability to form stable bonds and participate in polymerization reactions makes it suitable for creating advanced materials with tailored functionalities.

Research indicates that 4-(But-3-yn-1-yloxy)-3-fluoroaniline exhibits notable biological activities. Its mechanisms of action involve interactions with various biological targets, potentially modulating enzyme activity or receptor interactions. This compound is being studied for its anticancer properties, particularly its effects on signaling pathways relevant to lung and colon cancers .

Case Study: Anticancer Properties

A recent study demonstrated that derivatives of this compound showed strong antiproliferative activities against A549 lung cancer cells, indicating its potential as an anticancer agent by targeting key signaling pathways involved in cell growth and survival .

Mechanism of Action

The mechanism by which 4-(But-3-yn-1-yloxy)-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Aromatic Heterocyclic Substituents

- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline (Compound 14): Features a quinoline moiety with methoxy groups. Synthesized in 76% yield via nucleophilic substitution .

- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline : Contains a pyrazole ring, which introduces hydrogen-bonding capabilities. However, commercial discontinuation suggests synthesis or stability challenges .

- Benzoxazine Derivatives : 4-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)-3-fluoroaniline derivatives exhibit antimicrobial activity, attributed to the benzoxazine ring’s electron-rich nature and conformational flexibility .

Aliphatic and Halogenated Substituents

- 4-(4-Boc-piperazin-1-yl)-3-fluoroaniline : Incorporates a bulky Boc-protected piperazine group, enhancing solubility and modulating pharmacokinetics. The Boc group allows controlled deprotection for targeted drug delivery .

Deoxycytidine Mimics

Physicochemical Properties

- Electron Effects : The alkyne group in 4-(But-3-yn-1-yloxy)-3-fluoroaniline withdraws electron density via sp-hybridization, contrasting with electron-donating ethers (e.g., benzoxazine) .

- Detection and Stability : 3-Fluoroaniline derivatives exhibit superior GC-MS detectability (LOD: 0.25–20 mg/mL), advantageous for pharmacokinetic studies .

- Lipophilicity: Chlorophenoxy and Boc-piperazine substituents increase logP values, influencing bioavailability .

Commercial and Industrial Considerations

Biological Activity

4-(But-3-yn-1-yloxy)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The focus will be on its interactions at the molecular level, particularly in relation to neuroprotection and anticancer properties.

Chemical Structure and Properties

The compound 4-(But-3-yn-1-yloxy)-3-fluoroaniline features a fluoroaniline moiety substituted with a butynyl ether group. Its chemical structure can be represented as follows:

Chemical Structure:

This structure is significant as it influences the compound's reactivity and biological interactions.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures can activate nuclear receptors such as Nurr1, which plays a crucial role in neuroprotection. For instance, related compounds have demonstrated submicromolar affinity for Nurr1, activating transcriptional pathways that are protective against neurodegenerative processes .

Table 1: Nurr1 Activation Potency of Related Compounds

| Compound | EC50 (μM) | Binding Affinity (Kd, μM) |

|---|---|---|

| 4-(But-3-yn-1-yloxy)-3-fluoroaniline | TBD | TBD |

| Compound 1 | 0.3 | 0.7 |

| Compound 2 | 0.4 | TBD |

Anticancer Activity

The anticancer potential of similar aniline derivatives has been explored extensively. For example, derivatives that inhibit cancer cell growth have been shown to selectively target cancerous cells while sparing normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study investigating the effects of fluoroaniline derivatives on various cancer cell lines reported significant growth inhibition at low micromolar concentrations. The study highlighted the importance of the para-substituent's nature in enhancing cytotoxicity .

Metabolism and Bioactivation

The metabolism of fluoroanilines typically involves cytochrome P450-mediated bioactivation to reactive intermediates, such as benzoquinoneimines. This process can lead to increased toxicity but also offers potential therapeutic avenues when targeting specific pathways in cancer treatment .

Table 2: Metabolic Pathways of Fluoroanilines

| Aniline Derivative | Primary Metabolite | Bioactivation Pathway |

|---|---|---|

| 4-Fluoroaniline | Benzoquinoneimine | Cytochrome P450 |

| Pentafluoroaniline | Hydroxylated derivative | Cytochrome P450 |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like 4-(But-3-yn-1-yloxy)-3-fluoroaniline. Modifications at the aniline nitrogen or changes in the substituent groups can significantly affect receptor binding and biological efficacy.

Key Findings:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve membrane permeability.

- Alkyne Group: The butynyl ether group contributes to structural rigidity, which can enhance receptor interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(But-3-yn-1-yloxy)-3-fluoroaniline, and how is regioselectivity controlled during synthesis?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 3-fluoroaniline derivatives and but-3-yn-1-yl ether precursors. To ensure regioselectivity, copper catalysts (e.g., CuCl₂) are effective in promoting coupling reactions under mild conditions (40°C, 3–8 hours) while minimizing side reactions . Protecting the amine group of 3-fluoroaniline with acid-labile groups (e.g., Boc) prior to etherification prevents undesired oxidation or side reactions. Post-synthesis deprotection under acidic conditions yields the final product. Reaction progress should be monitored via TLC or GC-MS to confirm purity .

Q. Which analytical techniques are most reliable for characterizing 4-(But-3-yn-1-yloxy)-3-fluoroaniline?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. The alkyne proton in the but-3-yn-1-yloxy group appears as a triplet near δ 2.5–3.0 ppm, while aromatic protons from the 3-fluoroaniline moiety show splitting patterns consistent with para-substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, such as loss of the alkyne group.

- X-ray Crystallography : For structural elucidation, SHELX software (SHELXL/SHELXS) is used to refine crystallographic data, particularly if single crystals are obtained via slow evaporation .

Q. How does the solubility and stability of 4-(But-3-yn-1-yloxy)-3-fluoroaniline influence storage and experimental design?

Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DCM or THF. Stability tests under varying pH and temperature show degradation above 80°C, necessitating storage at 4°C in inert atmospheres (N₂ or Ar) . For long-term storage, lyophilization in amber vials with desiccants is recommended. Pre-experiment solubility assays in target reaction solvents (e.g., DMF, MeCN) are advised to avoid precipitation during synthesis or biological testing.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(But-3-yn-1-yloxy)-3-fluoroaniline in cross-coupling or derivatization reactions?

Methodological Answer: The electron-withdrawing fluorine atom and alkoxy group direct electrophilic substitution to the para position of the aniline ring. Computational studies (DFT) reveal that the alkyne moiety facilitates Sonogashira or Huisgen cycloaddition reactions via π-orbital interactions. Kinetic studies using HiKE-IMS (High Kinetic Energy Ion Mobility Spectrometry) can track intermediate formation, such as charge-localized species during proton transfer reactions . Reaction rates are influenced by steric hindrance from the but-3-yn-1-yloxy group, requiring optimized catalysts (e.g., Pd/Cu systems) for efficient coupling .

Q. How can analytical challenges in detecting trace byproducts or isomers of this compound be addressed?

Methodological Answer:

- HiKE-IMS : Distinguishes isomers by mobility shifts under varying electric fields (EDR/N). For example, 3-fluoroaniline derivatives exhibit distinct mobility profiles in air vs. N₂, with Peak 1 dominating in air at high E/N .

- HS-SPME-GC-MS : Headspace solid-phase microextraction coupled with GC-MS achieves low detection limits (LOD < 1 ppb) for volatile byproducts like 3-fluoroaniline. Method validation requires calibration against deuterated analogs (e.g., 4-fluoroaniline-2,3,5,6-d₄) to account for matrix effects .

Q. What computational strategies are effective for modeling the electronic effects of substituents on this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations (MD) model solvation effects, particularly in aqueous environments where water acts as a reactant ion, altering proton affinity and clustering behavior . SHELX-refined crystallographic data provides input geometries for accurate charge density analysis .

Q. How does the compound’s isomerization behavior under varying experimental conditions impact its applications?

Methodological Answer: HiKE-IMS data shows that 3-fluoroaniline derivatives undergo isomer-specific mobility shifts at EDR/N > 40 Td, with 3-fluoroaniline exhibiting a steeper increase in mobility than 4-substituted analogs. This behavior is critical in separation sciences; using N₂ as the drift gas enhances Peak 2 abundance at ERR/N < 30 Td, enabling isomer-selective detection in complex matrices .

Q. What role does 4-(But-3-yn-1-yloxy)-3-fluoroaniline play in enzyme-substrate interactions, and how is this quantified?

Methodological Answer: The compound may act as a substrate or inhibitor in enzymatic assays (e.g., β-alanyl aminopeptidase). Competitive inhibition studies using HS-SPME-GC-MS measure VOC release (e.g., 3-fluoroaniline) with LODs validated against calibration curves. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots, accounting for fluorophore interference via negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.